Platinum;tris(4-methylphenyl)phosphane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methylphenyl)phosphine typically involves the reaction of 4-methylphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:
3C6H4CH3MgBr+PCl3→P(C6H4CH3)3+3MgBrCl
This method is widely used due to its simplicity and high yield .
Industrial Production Methods
Industrial production of tris(4-methylphenyl)phosphine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Tris(4-methylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(4-methylphenyl)phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions typically occur in the presence of metal salts and under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
Oxidation: Tris(4-methylphenyl)phosphine oxide.
Substitution: Various metal-phosphine complexes depending on the metal salt used.
Scientific Research Applications
Tris(4-methylphenyl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination compounds and catalysis of organic reactions.
Biology: Employed in the study of enzyme models and biological systems involving metal centers.
Medicine: Platinum complexes with tris(4-methylphenyl)phosphine exhibit antitumor activity.
Industry: Utilized in the fabrication of semiconducting nanofibers and stabilization of peroxides.
Mechanism of Action
The mechanism by which tris(4-methylphenyl)phosphine exerts its effects involves coordination to metal centers, stabilizing them and facilitating various catalytic processes. The phosphine ligand donates electron density to the metal, enhancing its reactivity and enabling the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- Tris(4-methoxyphenyl)phosphine
- Tris(4-methylthiophenyl)phosphine
- Tris(2-methylphenyl)phosphine
Uniqueness
Tris(4-methylphenyl)phosphine is unique due to its specific electronic and steric properties, which make it an effective ligand for stabilizing metal centers and facilitating catalytic reactions. Its methyl groups provide a balance between electron-donating and steric effects, making it versatile for various applications .
Properties
CAS No. |
33937-28-9 |
---|---|
Molecular Formula |
C63H63P3Pt |
Molecular Weight |
1108.2 g/mol |
IUPAC Name |
platinum;tris(4-methylphenyl)phosphane |
InChI |
InChI=1S/3C21H21P.Pt/c3*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h3*4-15H,1-3H3; |
InChI Key |
SSTRLPZZUUXBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Pt] |
Origin of Product |
United States |
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